5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid

Description

Chemical Structure and Properties

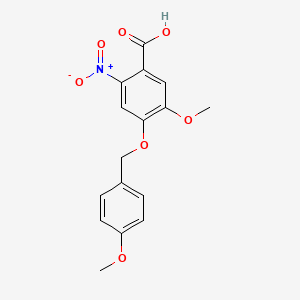

5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid (CAS: 1643979-88-7) is a benzoic acid derivative with three key substituents:

- A methoxy group (-OCH₃) at position 5.

- A 4-methoxybenzyloxy group (-OCH₂C₆H₄-4-OCH₃) at position 4.

- A nitro group (-NO₂) at position 2.

Its molecular formula is C₁₆H₁₅NO₇, with a molecular weight of 333.29 g/mol .

For example, potassium permanganate-mediated oxidation is used in synthesizing structurally similar nitrobenzoic acids . Spectral characterization (NMR, HRMS) is critical for verifying such compounds, as seen in for related analogs.

Properties

IUPAC Name |

5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO7/c1-22-11-5-3-10(4-6-11)9-24-15-8-13(17(20)21)12(16(18)19)7-14(15)23-2/h3-8H,9H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVYTFMZOHFGAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=C(C(=C2)[N+](=O)[O-])C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501182117 | |

| Record name | Benzoic acid, 5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501182117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643979-88-7 | |

| Record name | Benzoic acid, 5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1643979-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501182117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid typically involves multiple steps:

Starting Material: The synthesis begins with a suitable benzoic acid derivative.

Methoxylation: Introduction of methoxy groups is achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Nitration: The nitration of the aromatic ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.

Ether Formation: The methoxybenzyl ether is formed by reacting the intermediate with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.

Final Steps: The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methoxybenzyl groups may also contribute to the compound’s overall activity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Data Tables

Table 1: Key Similar Compounds

| Compound Name | CAS Number | Molecular Formula | Key Substituent Differences | Similarity Score |

|---|---|---|---|---|

| This compound | 1643979-88-7 | C₁₆H₁₅NO₇ | Reference compound | 1.00 |

| Methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate | 1646152-47-7 | C₁₇H₁₇NO₇ | Ester (-COOCH₃) instead of -COOH | 0.99 |

| 4,5-Dimethoxy-2-nitrobenzoic acid | 181871-73-8 | C₉H₉NO₆ | Lacks benzyloxy group | 0.96 |

| 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | 61032-41-5 | C₈H₇NO₆ | Hydroxyl (-OH) at position 5 | 0.95 |

Biological Activity

5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid is a compound of significant interest due to its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a nitro group, methoxy groups, and a benzyl ether linkage, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its role as an inhibitor of butyrylcholinesterase (BChE), a key enzyme in the hydrolysis of acetylcholine. This inhibition is particularly relevant for conditions such as Alzheimer's disease, where cholinergic signaling is compromised.

Inhibition of Butyrylcholinesterase

Research indicates that this compound exhibits selective inhibition of BChE. In vitro assays have demonstrated that it can significantly reduce BChE activity, with IC50 values indicating potent inhibitory effects. For instance, studies have reported IC50 values as low as 2.68 μM for related compounds in the same class, suggesting that this compound may share similar efficacy in inhibiting BChE .

The mechanism by which this compound exerts its effects involves binding to the active site of BChE. Molecular docking studies suggest that the compound interacts with both the catalytic active site (CAS) and peripheral anionic site (PAS) of BChE, which enhances its inhibitory potency .

Neuroprotective Effects

In addition to enzyme inhibition, this compound has demonstrated neuroprotective properties. In vitro studies using SH-SY5Y neuroblastoma cells have shown that it can protect against amyloid-beta (Aβ) induced toxicity. The viability of treated cells significantly improved compared to untreated controls, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Case Study: Protective Activity Against Aβ-Induced Toxicity

In a specific study examining the protective effects against Aβ-induced toxicity, the following results were observed:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| Control | 63.21 ± 1.30 |

| Compound Treatment | |

| 5 | 84.74 ± 1.77 |

| 10 | 91.14 ± 1.25 |

| Positive Control (EGCG) | 87.18 ± 1.29 |

These results underscore the compound's potential to mitigate neurotoxic effects and enhance cell survival in models relevant to Alzheimer's disease .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the methoxy and nitro groups can significantly influence the biological activity of related compounds. For example, variations in substituents at specific positions on the aromatic rings have been shown to affect both potency and selectivity towards BChE .

Q & A

Q. Methodological Answer :

- Nitro Group Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, enabling comparative bioactivity studies. For example, reduced analogs may show enhanced GPCR binding due to increased hydrogen-bonding capacity .

- Methoxy Substitution : Replace the 4-methoxybenzyloxy group with bulkier substituents (e.g., 4-ethoxy) to assess steric effects on enzyme inhibition. Use molecular docking (AutoDock Vina) to predict binding affinity changes .

- Validation : Conduct dose-response assays (IC50/EC50) and compare with wild-type analogs. For contradictory results (e.g., conflicting IC50 values), standardize assay conditions (pH, temperature) and validate purity via elemental analysis .

Advanced: What strategies mitigate low aqueous solubility during in vitro bioactivity assays?

Q. Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without disrupting cell membranes .

- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt via neutralization with NaOH/KOH. Confirm salt stability via DSC/TGA .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes and characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., divergent IC50 values) across studies?

Q. Methodological Answer :

- Source Analysis : Verify compound purity (>95% via HPLC) and storage conditions (e.g., desiccation at -20°C) to exclude degradation artifacts .

- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 for GPCR studies) and control for batch-to-batch variability in reagents .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to pooled data from multiple studies. For example, discrepancies in 5-HT4 receptor activation may arise from differences in cAMP detection methods (ELISA vs. FRET) .

Advanced: What computational methods predict the compound’s metabolic stability, and how are these validated experimentally?

Q. Methodological Answer :

- In Silico Prediction : Use ADMET predictors (e.g., SwissADME) to estimate hepatic clearance and CYP450 interactions. Focus on methoxy and nitro groups as potential metabolic hotspots .

- Experimental Validation :

Advanced: How can regioselectivity challenges during nitration be addressed to avoid isomer formation?

Q. Methodological Answer :

- Directed Ortho-Metalation : Use a directing group (e.g., methoxy) to control nitration regiochemistry. For example, pre-functionalize the 4-position with a methoxy group to direct nitration to the 2-position .

- Low-Temperature Nitration : Perform reactions at -10°C to minimize kinetic competition between ortho/para pathways .

- Isomer Separation : Employ preparative HPLC with a chiral column (e.g., Chiralpak IA) to resolve undesired isomers, followed by crystallographic validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.